5-Chloro-8-hydroxyquinoline sulfate

Description

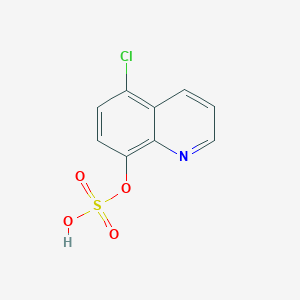

Structure

2D Structure

3D Structure

Properties

CAS No. |

15164-40-6 |

|---|---|

Molecular Formula |

C9H6ClNO4S |

Molecular Weight |

259.67 g/mol |

IUPAC Name |

(5-chloroquinolin-8-yl) hydrogen sulfate |

InChI |

InChI=1S/C9H6ClNO4S/c10-7-3-4-8(15-16(12,13)14)9-6(7)2-1-5-11-9/h1-5H,(H,12,13,14) |

InChI Key |

SAPNVCRZTARHFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways

The traditional synthesis of 5-Chloro-8-hydroxyquinoline (B194070) relies on several well-documented chemical reactions. These pathways are foundational in the industrial production of the compound.

Skraup Synthesis Approaches for 5-Chloro-8-hydroxyquinoline

The Skraup synthesis is a classic method for producing quinolines, and it has been adapted for 5-Chloro-8-hydroxyquinoline. This reaction typically involves the reaction of an aniline (B41778) derivative with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of 5-Chloro-8-hydroxyquinoline, precursors such as 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol (B165678) are commonly used. patsnap.comguidechem.com

A modified Skraup reaction has been shown to significantly reduce the violent nature of the traditional reaction while increasing the yield of the substituted quinoline (B57606). cdnsciencepub.comresearchgate.netresearchgate.net This improved method is considered safe and economical for commercial-scale production. cdnsciencepub.comresearchgate.net One industrial process involves charging a reactor with glycerine, 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, sulfuric acid, and acetic acid in water. environmentclearance.nic.in The reaction mixture is heated to produce a solution containing 5-Chloro-8-hydroxyquinoline sulfate (B86663). environmentclearance.nic.in Boric acid may also be added to the reaction mixture. patsnap.comgoogle.com

Table 1: Typical Reactants in Skraup Synthesis of 5-Chloro-8-hydroxyquinoline

| Reactant | Role |

| 4-Chloro-2-aminophenol | Aniline precursor |

| 4-Chloro-2-nitrophenol | Aniline precursor (reduced in situ) |

| Glycerol | Source of the acrolein unit |

| Sulfuric Acid | Dehydrating agent and catalyst |

| Oxidizing Agent | e.g., the nitro group of the precursor |

Chlorination Methods for 8-Hydroxyquinoline (B1678124)

Direct chlorination of 8-hydroxyquinoline (also known as oxine) is another primary route to obtain 5-Chloro-8-hydroxyquinoline. guidechem.com This method, however, can present challenges regarding selectivity, as it can also produce by-products like 5,7-dichloro-8-hydroxyquinoline. patsnap.com

One approach involves the use of a chlorinating agent generated from the reaction of hydrogen peroxide and hydrochloric acid. google.com In this process, 8-hydroxyquinoline is dissolved in hydrochloric acid, and hydrogen peroxide is added, leading to the formation of 5-Chloro-8-hydroxyquinoline hydrochloride. guidechem.comgoogle.com This method is reported to have high selectivity for the chlorine atom at the 5-position. guidechem.com The reaction is typically performed at a controlled temperature, after which the hydrochloride salt of the product is isolated. guidechem.com Subsequent neutralization with a base, such as ammonia (B1221849) water, yields the final 5-Chloro-8-hydroxyquinoline product. guidechem.com

Other chlorinating agents, such as N-chlorosuccinimide (NCS), have also been utilized under acidic conditions for the chlorination of 8-hydroxyquinoline derivatives. nih.gov

Cyclization Reactions Utilizing Precursors to 5-Chloro-8-hydroxyquinoline

Cyclization reactions are central to the formation of the quinoline ring system. The Skraup synthesis, as previously discussed, is itself a prime example of a cyclization reaction. The general strategy involves the ring closure of substituted aminophenols with other reagents. patsnap.comgoogle.com

The process generally starts with raw materials like 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, and glycerol, which undergo a ring-closing reaction to form the quinoline structure. patsnap.comgoogle.com This method is widely used in industrial settings due to the availability of the starting materials. patsnap.com A variation of the Doebner-von Miller reaction, which is related to the Skraup synthesis, can also be employed. cdnsciencepub.comchemicalbook.com This reaction may use reagents like acrolein diethyl acetal (B89532) in the presence of hydrochloric acid to facilitate the cyclization of an aniline precursor. chemicalbook.com The reaction proceeds by refluxing the components, followed by neutralization and extraction to isolate the desired quinoline product. chemicalbook.com An unusual phosphoramidate-tethered aza-Wacker cyclization has also been reported, highlighting more modern approaches to forming the heterocyclic ring. researchgate.net

Advanced Synthetic Strategies and Functionalization

Beyond the primary synthesis of the core molecule, advanced strategies are employed to create derivatives of 5-Chloro-8-hydroxyquinoline with specific functionalities. These reactions often target the 7-position of the quinoline ring, which is activated for electrophilic substitution.

Mannich Reaction in 5-Chloro-8-hydroxyquinoline Functionalization

The Mannich reaction is a powerful tool for the C-alkylation of acidic protons located on a carbon atom. In the context of 5-Chloro-8-hydroxyquinoline, this reaction is used to introduce aminomethyl groups, typically at the 7-position.

A notable application is the synthesis of hybrids combining 5-Chloro-8-hydroxyquinoline with other bioactive molecules. For instance, a hybrid with ciprofloxacin (B1669076) was synthesized by reacting 5-chloro-8-hydroxyquinoline with ciprofloxacin and paraformaldehyde in ethanol, achieving a 75% yield. nih.gov This reaction demonstrates the utility of the Mannich reaction in creating complex molecules with potentially enhanced biological activities. nih.gov Modified Mannich reactions have also been developed, for example, using a bifunctional glycine-type precursor substituted with 5-chloro-8-hydroxyquinoline to create hybrids with amino acid features. nih.gov

Table 2: Example of Mannich Reaction for a 5-Chloro-8-hydroxyquinoline Derivative

| Reactant 1 | Reactant 2 | Reagent | Product Type | Reference |

| 5-Chloro-8-hydroxyquinoline | Ciprofloxacin | Paraformaldehyde | Antimicrobial Hybrid | nih.gov |

| 5-Chloro-8-hydroxyquinoline | Morpholine (B109124) | Ethyl glyoxylate | Bifunctional Precursor | researchgate.net |

Betti Reaction for 5-Chloro-8-hydroxyquinoline Derivatives

The Betti reaction is a multicomponent reaction that involves the condensation of a phenol (B47542), an aldehyde, and a primary or secondary amine to form an aminobenzylphenol. For 8-hydroxyquinolines, this reaction provides an efficient pathway to synthesize derivatives.

The reaction has been successfully applied to 5-Chloro-8-hydroxyquinoline to create novel derivatives. rsc.org In a typical procedure, 5-Chloro-8-hydroxyquinoline, an aldehyde (such as biphenyl-4-carboxaldehyde), and an amide (like benzamide) are reacted to produce a functionalized derivative. rsc.org This one-pot synthesis is valuable for creating libraries of compounds for screening purposes. For example, the reaction of 5-chloro-8-hydroxyquinoline, benzamide, and biphenyl-4-carboxaldehyde resulted in a 65% yield of the corresponding Betti base. rsc.org

Derivatization for Enhanced Aqueous Solubility

The limited aqueous solubility of 5-chloro-8-hydroxyquinoline presents a significant hurdle in its development for pharmaceutical applications. solubilityofthings.com To address this, researchers have explored various derivatization strategies. A prominent and effective approach involves the incorporation of hydrophilic groups, such as amino acids, into the 5-chloro-8-hydroxyquinoline framework.

A notable example is the synthesis of a water-soluble derivative by coupling 5-chloro-8-hydroxyquinoline with the amino acid L-proline. This is achieved through a modified Mannich reaction, where 5-chloro-8-hydroxyquinoline, L-proline, and formaldehyde (B43269) are refluxed in methanol. rsc.orgmdpi.com The resulting product, (S)-5-chloro-7-((proline-1-yl)methyl)8-hydroxyquinoline (HQCl-Pro), exhibits significantly improved water solubility due to the presence of the zwitterionic proline moiety, which contains both a carboxylate anion and a protonated amine group over a wide pH range. rsc.orgmdpi.com This increased hydrophilicity is crucial for potential biological applications. mdpi.com The reaction is typically carried out with an excess of 5-chloro-8-hydroxyquinoline to simplify the purification process by making it easier to remove the unreacted starting material. mdpi.com

Similarly, other amino acids like D-proline and D-homoproline have been successfully incorporated into the 5-chloro-8-hydroxyquinoline structure using the same modified Mannich reaction, yielding (R)-5-chloro-7-((proline-1-yl)methyl)8-hydroxyquinoline (HQCl-D-Pro) and (R)-5-chloro-7-((homoproline-1-yl)methyl)8-hydroxyquinoline (HQCl-D-hPro), respectively. mdpi.com These derivatives also demonstrate excellent water solubility. mdpi.com

Table 1: Derivatization of 5-Chloro-8-hydroxyquinoline for Enhanced Aqueous Solubility

| Derivative Name | Starting Materials | Reaction Type | Key Feature for Solubility |

|---|---|---|---|

| (S)-5-chloro-7-((proline-1-yl)methyl)8-hydroxyquinoline (HQCl-Pro) | 5-chloro-8-hydroxyquinoline, L-proline, formaldehyde | Modified Mannich reaction | Zwitterionic proline moiety |

| (R)-5-chloro-7-((proline-1-yl)methyl)8-hydroxyquinoline (HQCl-D-Pro) | 5-chloro-8-hydroxyquinoline, D-proline, formaldehyde | Modified Mannich reaction | Zwitterionic proline moiety |

| (R)-5-chloro-7-((homoproline-1-yl)methyl)8-hydroxyquinoline (HQCl-D-hPro) | 5-chloro-8-hydroxyquinoline, D-homoproline, formaldehyde | Modified Mannich reaction | Zwitterionic homoproline moiety |

Design and Synthesis of Hybrid Molecular Architectures

The creation of hybrid molecules by combining 5-chloro-8-hydroxyquinoline with other pharmacologically important scaffolds is a promising strategy to develop new therapeutic agents with potentially synergistic or novel mechanisms of action.

Conjugation with Biologically Active Moieties

A significant area of research has been the conjugation of 5-chloro-8-hydroxyquinoline with various biologically active moieties, including antibiotics and anticancer agents. These hybrid molecules aim to leverage the individual properties of each component to achieve enhanced efficacy or to overcome challenges such as drug resistance.

One prominent example is the synthesis of a hybrid molecule combining 5-chloro-8-hydroxyquinoline with the fluoroquinolone antibiotic ciprofloxacin. semanticscholar.orgnih.gov This conjugation is also achieved through a Mannich reaction, where 5-chloro-8-hydroxyquinoline reacts with ciprofloxacin in the presence of paraformaldehyde in ethanol, yielding the hybrid product in good yield (75%). semanticscholar.orgnih.gov The resulting conjugate has been investigated for its antibacterial activity. semanticscholar.org

Another approach involves the creation of bioconjugates with indole (B1671886), a privileged scaffold in medicinal chemistry known for its presence in many anticancer agents. mdpi.com A bifunctional precursor, ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate, was synthesized via a modified Mannich reaction from 5-chloro-8-hydroxyquinoline, morpholine, and ethyl glyoxylate. mdpi.com This precursor was then reacted with indole in the presence of a catalytic amount of p-toluenesulfonic acid to yield the desired bioconjugate. mdpi.com These hybrid molecules have been evaluated for their cytotoxic activity against cancer cell lines. mdpi.com

Furthermore, the synthesis of hybrids incorporating amino acid features has been explored. nih.gov A glycine-type precursor substituted with 5-chloro-8-hydroxyquinoline was synthesized and subsequently transformed into hybrids with both amino acid and amine characteristics. nih.gov These compounds were then tested for their anticancer activity. nih.gov

Table 2: Synthesis of 5-Chloro-8-hydroxyquinoline Hybrid Molecules

| Hybrid Molecule | Conjugated Moiety | Synthetic Method | Precursor/Reagents |

|---|---|---|---|

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Ciprofloxacin | Mannich reaction | 5-chloro-8-hydroxyquinoline, ciprofloxacin, paraformaldehyde |

| Indole-5-chloro-8-hydroxyquinoline bioconjugate | Indole | Modified Mannich reaction followed by acid-catalyzed reaction | 5-chloro-8-hydroxyquinoline, morpholine, ethyl glyoxylate, indole, p-toluenesulfonic acid |

| Glycine-type hybrids | Amino acid and amine features | Modified Mannich reaction and subsequent transformations | 5-chloro-8-hydroxyquinoline, glycine-type precursor |

Coordination Chemistry and Metal Chelation Research

Metal Binding Affinities and Stoichiometry

The interaction between 5-Chloro-8-hydroxyquinoline (B194070) and metal ions is characterized by the formation of well-defined complexes with specific metal-to-ligand ratios and strong binding affinities.

Research has consistently shown that 8-hydroxyquinoline (B1678124) and its derivatives, including the 5-chloro variant, typically form complexes with 1:2 or 1:3 metal-to-ligand ratios. acs.orgresearchgate.net For many divalent transition metal ions, a 1:2 stoichiometry is common. scirp.orgresearchgate.net For instance, complexes of 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol, a ligand synthesized from a derivative of 5-chloro-8-hydroxyquinoline, with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) all exhibit a 1:2 metal-ligand ratio. researchgate.net

Depending on the specific metal ion and the reaction conditions, other stoichiometries can be observed. Studies on related 8-hydroxyquinoline derivatives have shown the formation of mono, bis, and even tris complexes. For example, a 5-nitro-8-hydroxyquinoline derivative was found to form mono and bis complexes with Cu(II) and Zn(II), and tris complexes with Fe(II) and Fe(III). nih.gov The determination of these ratios is often accomplished through methods such as conductometric and spectrophotometric titrations. scirp.org

Table 1: Common Metal-Ligand Ratios for 5-Chloro-8-hydroxyquinoline and Related Derivatives

| Metal Ion | Common Stoichiometric Ratio (Metal:Ligand) | Reference |

|---|---|---|

| Mn(II) | 1:2 | researchgate.net |

| Fe(II) | 1:2, 1:3 | researchgate.netnih.gov |

| Fe(III) | 1:3 | nih.gov |

| Co(II) | 1:2 | researchgate.net |

| Ni(II) | 1:2 | researchgate.net |

| Cu(II) | 1:2 | researchgate.netnih.gov |

| Zn(II) | 1:2 | researchgate.netnih.gov |

The stability of the metal complexes formed with 5-Chloro-8-hydroxyquinoline is quantified by their formation constants (or stability constants). These constants provide a measure of the strength of the interaction between the ligand and the metal ion. mcmaster.ca The chelate formation constants for 5-chloro-8-hydroxyquinoline have been determined for a wide array of metal ions in various solvent media, such as dioxane-water mixtures. mcmaster.ca

The chelating strength is influenced by factors including the nature of the metal ion and the basicity of the ligand's donor sites. mcmaster.ca Research indicates a specific order of metal binding affinity for related 8-hydroxyquinoline derivatives at physiological pH. For example, a study on a 5-nitro-8-hydroxyquinoline-proline hybrid established the following metal binding affinity at pH 7.4: Cu(II) > Zn(II) > Fe(II) > Fe(III). nih.gov Another study on different 8-hydroxyquinoline derivatives highlighted a significantly stronger preference for copper(II) binding over complexation with iron(III). nih.gov The ionic potential of the metal ion is a key parameter that determines the correlation between the stability of the metal complex and the basicity of the ligand. mcmaster.ca

| Metal Ion | log β₁ (ML) | log β₂ (ML₂) | Reference |

|---|---|---|---|

| Mg(II) | Data Not Available | Data Not Available | mcmaster.ca |

| Ca(II) | Data Not Available | Data Not Available | mcmaster.ca |

| Mn(II) | Data Not Available | Data Not Available | mcmaster.ca |

| Ni(II) | Data Not Available | Data Not Available | mcmaster.ca |

| Zn(II) | Data Not Available | Data Not Available | mcmaster.ca |

| Ag(I) | Data Not Available | Data Not Available | mcmaster.ca |

| Fe(II) | Data Not Available | Data Not Available | mcmaster.ca |

| Pb(II) | Data Not Available | Data Not Available | mcmaster.ca |

Solution Speciation and Complex Stability

The behavior of 5-Chloro-8-hydroxyquinoline and its metal complexes in solution is highly dependent on the chemical environment, particularly the pH.

The formation and stability of metal complexes with 5-Chloro-8-hydroxyquinoline are strongly influenced by pH. nih.gov The ligand possesses proton dissociation constants (pKa) associated with its hydroxyl group and the quinolinium nitrogen. The chloro-substitution at the 5-position is known to decrease the pKa values of both the hydroxyl and the quinolinium protons compared to unsubstituted 8-hydroxyquinoline. nih.gov

The speciation of the complexes—that is, the distribution of different complex forms in solution—changes with varying pH. For example, in studies of related copper (II) complexes, different species such as [Cu(HL)]+ and [Cu(L)] can dominate at different pH ranges. The transformation between these species is accompanied by observable spectral shifts. nih.gov The relative binding affinity for different metals can also change with pH. For instance, the binding trend for a related ligand at pH 5 was found to be Cu(II) > Fe(III) > Zn(II) > Fe(II), which shifted at pH 7.4 due to the hydrolysis of Fe(III). nih.gov

Conductometric titration is another technique used to determine the stoichiometric ratio of metal complexes. scirp.org By adding a solution of the ligand to a solution of the metal salt and measuring the change in molar conductance, a curve can be generated. The inflection point on this curve typically corresponds to the metal-to-ligand ratio of the formed complex, confirming the stoichiometry in the solution phase. scirp.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 5-Chloro-8-hydroxyquinoline or its derivatives is a well-established area of coordination chemistry. acs.orgresearchgate.net Typically, these syntheses involve the reaction of a metal salt (e.g., chlorides or sulfates) with the ligand in a suitable solvent. researchgate.net For example, metal complexes of Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) have been prepared using their respective metal salts and a ligand derived from 5-chloromethyl-8-hydroxyquinoline hydrochloride. researchgate.net

Once synthesized, these metal complexes are thoroughly characterized using a variety of analytical and spectroscopic techniques. These methods include:

Elemental Analysis: To confirm the empirical formula and the metal-to-ligand ratio. researchgate.net

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=N and C-O bonds upon complexation. researchgate.net

Electronic (UV-Vis) Spectra: To study the electronic transitions within the complex, providing information about its geometry. researchgate.net

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in elucidating the geometry and the oxidation state of the central metal ion. researchgate.net

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules. researchgate.netresearchgate.net

Through these synthetic and characterization studies, the structural and electronic properties of the metal complexes of 5-Chloro-8-hydroxyquinoline are elucidated, providing a deeper understanding of its coordination behavior. researchgate.netresearchgate.net

Complexes with Transition Metals (e.g., Fe, Cu, Zn, Ru, Rh, Co, Ni, Cd, Pb, Sb)

5-Chloro-8-hydroxyquinoline, a derivative of 8-hydroxyquinoline (8-HQ), is a potent bidentate chelating agent that coordinates with metal ions through the nitrogen atom of its pyridine (B92270) ring and the oxygen atom of the hydroxyl group. scirp.orgscirp.org This chelating capability allows it to form stable complexes with a wide range of transition metals. Research has documented the synthesis and characterization of its complexes with elements such as iron (Fe), copper (Cu), zinc (Zn), ruthenium (Ru), cobalt (Co), nickel (Ni), and cadmium (Cd). researchgate.netijsrst.comresearchgate.net

The synthesis of these metal complexes typically involves reacting 5-chloro-8-hydroxyquinoline with a corresponding metal salt in a suitable solvent. The resulting complexes often exhibit distinct physical and chemical properties compared to the free ligand. For instance, new ternary Fe(III) complexes containing 5-chloro-8-hydroxyquinoline as a co-ligand have been synthesized and characterized for their potential as therapeutic agents. nih.gov Similarly, ruthenium(II) complexes with 5-chloro-8-hydroxyquinoline have been prepared and studied. researchgate.net

Complexes with divalent metal ions like Cu(II), Co(II), Ni(II), Zn(II), Mn(II), and Cd(II) are commonly reported. researchgate.netijsrst.com In most cases, the stoichiometry of these complexes is found to be a 1:2 metal-to-ligand ratio, where two molecules of 5-chloro-8-hydroxyquinoline coordinate to a single metal ion. researchgate.net The formation of these complexes can be investigated using various techniques, including elemental analysis, and spectroscopic methods like IR, UV-Vis, and NMR. mdpi.comnih.gov While complexes with Rh, Pb, and Sb are less commonly detailed specifically for the 5-chloro derivative, the well-established coordination chemistry of the 8-hydroxyquinoline scaffold suggests a strong potential for complex formation with these metals as well.

Geometrical Characterization of Metal Complexes (e.g., Square Planar, Octahedral)

The geometrical arrangement of 5-chloro-8-hydroxyquinoline ligands around a central metal ion is determined by the metal's coordination number, oxidation state, and electronic configuration. X-ray crystallography and spectroscopic methods are the primary tools for the structural elucidation of these complexes.

Octahedral Geometry: Many transition metals, particularly those with a coordination number of six, form octahedral complexes with 8-hydroxyquinoline derivatives. For example, Fe(III) typically forms a tris-chelate complex, [Fe(C9H5ClNO)3], resulting in an octahedral geometry. Similarly, Co(II) and Ni(II) complexes can adopt an octahedral structure, often by incorporating two water molecules as axial ligands to complete the six-coordinate sphere, resulting in a formula like [M(C9H5ClNO)2(H2O)2]. scirp.orgscirp.org Studies on complexes of 5-nitro-8-hydroxyquinoline with Zn(II) and Mn(II) also revealed distorted octahedral geometries with two water molecules in axial positions. researchgate.net

Square Planar Geometry: Metal ions with a d8 or d9 electronic configuration, such as Ni(II) and Cu(II) respectively, can form four-coordinate square planar complexes. scirp.orgscirp.org Copper(II) complexes with 8-hydroxyquinoline derivatives, [Cu(C9H5ClNO)2], are frequently characterized by a square planar or a distorted square planar geometry. scirp.orgscirp.org

Other Geometries: While less common, other geometries can also be observed. For instance, five-coordinate molecular structures with square-pyramidal geometry have been reported for some ruthenium complexes of 8-hydroxyquinoline derivatives. researchgate.net Zinc(II) and Cadmium(II), with their d10 configuration, typically favor a four-coordinate tetrahedral geometry, although octahedral coordination can also occur.

| Metal Ion | Typical Coordination Number | Common Geometry | Example Complex Formula |

|---|---|---|---|

| Fe(III) | 6 | Octahedral | [Fe(C9H5ClNO)3] |

| Cu(II) | 4 | Square Planar (often distorted) | [Cu(C9H5ClNO)2] |

| Co(II) | 6 | Octahedral | [Co(C9H5ClNO)2(H2O)2] |

| Ni(II) | 6 | Octahedral | [Ni(C9H5ClNO)2(H2O)2] |

| Zn(II) | 4 or 6 | Tetrahedral or Octahedral | [Zn(C9H5ClNO)2] or [Zn(C9H5ClNO)2(H2O)2] |

| Ru(II) | 5 or 6 | Square-Pyramidal or Octahedral | [RuCl(NO)(C9H5ClNO)2] |

Influence of Metal Chelation on Functional Properties

Modulation of Bioactivity through Metal Complexation

The biological activity of 5-chloro-8-hydroxyquinoline is significantly altered upon chelation with metal ions. Often, the resulting metal complex exhibits enhanced bioactivity compared to the free ligand. scirp.orgscirp.org This potentiation is frequently explained by Overtone's concept and Tweedy's chelation theory. Chelation neutralizes the charge of the metal ion and increases the lipophilicity of the complex, facilitating its diffusion across the lipid membranes of cells, such as bacteria or fungi.

Once inside the cell, the complex can disrupt normal cellular processes. The increased lipophilicity ensures that the metal and ligand can reach their target sites in a concentrated form. The complex may then release the metal ion, which can bind to and inhibit essential biomolecules, or the complex itself may be the active species. For example, the antimicrobial activity of 8-hydroxyquinoline complexes is often significantly higher than that of 8-HQ alone. scirp.orgscirp.org The choice of metal is also crucial, as different metal ions can confer varying degrees of potency and selectivity against different biological targets. This principle has been applied in developing 8-hydroxyquinoline derivatives as anticancer, antineurodegenerative, and antimicrobial agents. tandfonline.comresearchgate.net

Role in Enzyme Inhibition and Biological Pathways

The 8-hydroxyquinoline scaffold is a recognized metal-binding pharmacophore for the development of metalloenzyme inhibitors. nih.govacs.org Metalloenzymes are critical for a vast number of biological processes, and their inhibition can be an effective therapeutic strategy for various diseases, including cancer and infections. nih.gov

Complexes of 5-chloro-8-hydroxyquinoline can inhibit enzymes through several mechanisms:

Active Site Binding: The complex can bind directly to the catalytic active site of a metalloenzyme, coordinating with the metal cofactor (e.g., Zn, Fe, Cu) essential for the enzyme's function. This blocks substrate access and inactivates the enzyme.

Displacement of Catalytic Metal: The ligand itself can act as a strong chelator, stripping the essential metal ion from the enzyme's active site, thereby rendering it inactive.

Redox Cycling: Transition metal complexes, particularly those with iron or copper, can engage in redox cycling. This can generate reactive oxygen species (ROS) within the cell, leading to oxidative damage of key enzymes and other biomolecules, ultimately triggering cell death pathways like apoptosis. This mechanism is often implicated in the anticancer activity of such complexes. nih.gov

For example, 8-hydroxyquinoline derivatives have been investigated as inhibitors of enzymes like matrix metalloproteinases and 2-oxoglutarate (2OG)/Fe(II) dependent oxygenases. nih.gov By modifying the 8-HQ scaffold and the coordinated metal, researchers can develop selective inhibitors that target specific enzymes involved in disease progression. nih.govacs.org

Positional Substituent Effects on Biological Activity

The biological profile of the 8-hydroxyquinoline scaffold is highly tunable through substitutions at various positions on its bicyclic ring system. Modifications, particularly at the C5 and C7 positions, have been a major focus of SAR studies to enhance desired biological activities, such as anticancer and antimicrobial effects.

Influence of Halogenation at C5

The introduction of a halogen atom, specifically chlorine, at the C5 position of the 8-hydroxyquinoline ring has a pronounced effect on its biological activity. This substitution is a key feature of the title compound, 5-Chloro-8-hydroxyquinoline sulfate (B86663).

Research indicates that the presence of an electron-withdrawing substituent, such as chlorine at the C5 position, generally enhances the biological potency of 8-hydroxyquinoline derivatives. Studies on a variety of 8-hydroxyquinoline analogs have demonstrated that 5-chloro substitution often leads to increased cytotoxicity against cancer cells, particularly multidrug-resistant (MDR) cell lines. For instance, a comparison of matched molecular pairs reveals that halogen substituents at the R5 position increase toxicity, an effect that is more pronounced in MDR cells, thereby increasing the selectivity of the compounds. This enhanced activity is partly attributed to the increased lipophilicity conferred by the halogen, which can lead to better cell membrane permeability and absorption.

In the context of anticancer activity, the 5-chloro group is considered a favorable feature. For example, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) has demonstrated notable biological effects, and its activity is partly ascribed to the properties of its halogen substituents. However, the influence of halogenation can be complex; while 5-nitro-8-hydroxyquinoline (nitroxoline) was found to be more cytotoxic than the halogenated clioquinol (B1669181) in one study, the cytotoxicity of both was enhanced by copper. Another study found that the presence of a chlorine atom in a specific series of compounds lowered activity compared to hydrogen.

The following table summarizes the cytotoxic activity of 8-hydroxyquinoline and its derivatives, highlighting the impact of substitution at the C5 position.

| Compound | Substitution | Cell Line | IC50 (µM) |

| 8-hydroxyquinoline (Q-1) | None | MES-SA/Dx5 | 2.5 |

| 5-chloro-8-hydroxyquinoline | C5-Chloro | - | - |

| 5-nitro-8-hydroxyquinoline (Nitroxoline) | C5-Nitro | Raji | ~2-5 |

| 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | C5-Chloro, C7-Iodo | Raji | ~20 |

| 5-chloro-7-((piperidin-1-ylmethyl)quinolin-8-ol) | C5-Chloro, C7-Mannich base | MES-SA/Dx5 | 0.22 |

| 7-((1-piperidinylmethyl)quinolin-8-ol) | C7-Mannich base | MES-SA/Dx5 | >10 |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Effects of Mannich Base Substitutions at C7

The introduction of Mannich bases, which are β-amino-ketone structures, at the C7 position of the 5-chloro-8-hydroxyquinoline scaffold is a significant strategy for modifying its biological activity. The Mannich reaction allows for the introduction of a -CH2-N- subunit, often with a cyclic tertiary amine like piperidine (B6355638) or pyrrolidine, which has been shown to be crucial for certain biological effects, such as reversing multidrug resistance in cancer cells.

Studies have shown that 5-chloro-8-hydroxyquinoline derivatives with Mannich base substitutions at C7 exhibit potent cytotoxicity, often with high selectivity against MDR cancer cells. For example, 5-chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol (B2992597) and 5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol (B5566814) have demonstrated strong cytotoxicity against human uterine sarcoma cell lines. The combination of a C5-chloro group and a C7-Mannich base appears to be particularly effective. Comparing derivatives with and without the C5-chloro group shows that its presence significantly enhances the activity of the C7-substituted compounds.

Furthermore, these Mannich bases have been used as ligands for the development of organometallic complexes with rhodium (Rh) and ruthenium (Ru), which retain or even enhance the anticancer activity while improving drug-like properties such as solubility. The nature of the amine in the Mannich base also plays a role; derivatives containing piperazine (B1678402) or morpholine (B109124) have been found to decrease MDR-selective toxicity in some cases, unless an additional aromatic moiety is introduced.

Correlation with Physicochemical Parameters

Relationship between pKa Values and Biological Activity

The pKa values of the phenolic hydroxyl group at C8 and the quinoline (B57606) ring nitrogen are fundamental to the biological activity of 8-hydroxyquinolines, largely due to their role in metal chelation. The ability to bind essential metal ions like copper and iron is a primary mechanism for their anticancer effects.

The introduction of the electron-withdrawing chloro-substituent at the C5 position lowers the pKa values of both the hydroxyl group and the quinolinium nitrogen. This alteration in acidity directly impacts the metal-binding affinity of the molecule. A linear relationship has been observed between the pKa of the hydroxyl group and the cytotoxic activity (IC50 values) of certain 8-hydroxyquinoline derivatives. Weaker copper(II) and iron(III) binding at physiological pH was found to correlate with elevated toxicity in one series of compounds. This suggests that subtle changes in the molecule's deprotonation characteristics can significantly modulate its anticancer activity by affecting metal chelation properties.

The following table presents the pKa values for 8-hydroxyquinoline and its 5-chloro derivative, illustrating the effect of the C5 substituent.

| Compound | pKa (NquinH+) | pKa (OH) |

| 8-hydroxyquinoline | 4.99 | 9.51 |

| 5-chloro-8-hydroxyquinoline | 3.8 | 7.6 |

Data from experimentally determined values.

Impact of Lipophilicity on Biological Profiles

Lipophilicity, often expressed as logP or logD, is a crucial parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, including its ability to cross cell membranes. For 8-hydroxyquinoline derivatives, halogenation is known to increase lipophilicity, which can lead to enhanced biological activity through better absorption and transport to target sites.

Studies have shown a direct correlation between lipophilicity and certain biological activities. For instance, the antiviral activity of a series of 8-hydroxyquinoline-2-carboxamide (B1621332) derivatives was found to increase linearly with increasing lipophilicity. Similarly, quantitative structure-activity relationship (QSAR) studies on the antidental plaque activity of 8-hydroxyquinoline derivatives revealed that increased lipophilicity improved their effectiveness.

Structure Activity Relationship Sar Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. bepls.comajchem-b.com For 5-chloro-8-hydroxyquinoline (B194070) and its analogs, QSAR studies have been instrumental in elucidating the key molecular features that govern their antimicrobial and other biological activities, thereby guiding the rational design of more potent derivatives. bepls.comnih.gov

Research findings from various QSAR studies on 5-chloro-8-hydroxyquinoline and related compounds have identified several physicochemical and structural properties that are critical for their biological effects. These studies often involve the generation of molecular descriptors, which are numerical representations of the chemical information encoded within a molecule.

Detailed Research Findings:

A key area of investigation has been the antibacterial activity of 8-hydroxyquinoline (B1678124) derivatives. In a study focusing on anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity, QSAR models demonstrated that properties such as mass, polarizability, topological charge, and van der Waals volume are essential for the observed antimicrobial effects. nih.gov The 5-chloro derivative, also known as Cloxyquin, was identified as a highly potent compound within the tested series. bepls.comnih.gov It was suggested that a less polarized, lipophilic chloro group at the 5-position contributes significantly to its effectiveness as an antibacterial agent. bepls.com

Another QSAR study investigated the activity of 8-hydroxyquinolines as inhibitors of dental plaque caused by Streptococcus mutans. nih.gov The analysis revealed that the inhibitory activity is influenced by a combination of steric, hydrophobic, and electronic parameters. nih.gov Specifically, the model showed that smaller substituents at the 5-position generally lead to higher activity. nih.gov However, the negative steric effect of a larger group can be counteracted by positive contributions from lipophilic and electron-withdrawing properties. nih.gov This explains why 5-chloro-8-hydroxyquinoline is as active as the parent 8-hydroxyquinoline, as the lipophilic and electron-withdrawing nature of the chlorine atom compensates for its steric bulk. nih.govnih.gov

The following tables summarize the findings from these QSAR studies, including the identified important descriptors and the observed biological activities for 5-chloro-8-hydroxyquinoline and its parent compound.

Table 1: Key Molecular Descriptors in QSAR Models for 8-Hydroxyquinoline Derivatives

| Biological Activity | Key Descriptors Identified in QSAR Models | Reference |

| Anti-MRSA Activity | Mass, Polarizability, Topological Charge, Van der Waals Volume | nih.gov |

| Anti-dental Plaque (S. mutans) | Molar Refractivity (MR), Log P (Hydrophobicity), Electronic Parameters (beta) | nih.gov |

Table 2: Antimicrobial Activity of 5-Chloro-8-hydroxyquinoline and Parent Compound

| Compound | Target Organism | Biological Activity (MIC) | Reference |

| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | Staphylococcus aureus | MIC₅₀ ≤ 5.58 µM | bepls.com |

| 8-Hydroxyquinoline | Staphylococcus aureus | MIC₅₀ ≤ 6.90 µM | bepls.com |

| 5-Chloro-8-hydroxyquinoline | E. coli, S. aureus, E. faecalis | Highest inhibitory effect among tested 8-hydroxyquinolines | rsc.org |

| 5-Chloro-8-hydroxyquinoline | Mycobacterium tuberculosis | MIC in a range of 0.125–0.25 µg/mL | nih.gov |

These QSAR findings underscore the importance of the substitution pattern on the 8-hydroxyquinoline scaffold. The presence of a halogen, specifically chlorine at the 5-position, modulates the electronic and lipophilic properties of the molecule, enhancing its interaction with biological targets and resulting in potent antimicrobial activity. bepls.comnih.gov These insights are valuable for the future development of novel 8-hydroxyquinoline-based therapeutic agents. nih.gov

In Vitro Biological Activities and Mechanistic Insights

Antimicrobial Activity Research

5-Chloro-8-hydroxyquinoline (B194070), also known as Cloxyquin, is a halogenated derivative of 8-hydroxyquinoline (B1678124) that has been the subject of significant research for its antimicrobial properties. nih.gov Its biological activity is largely attributed to its ability to chelate metal ions, which can disrupt essential metabolic processes in microorganisms. researchgate.net The compound has demonstrated a broad spectrum of activity, encompassing antibacterial, antifungal, and antituberculosis effects. chemsrc.com

Antibacterial Efficacy Studies

Research into the antibacterial effects of 5-Chloro-8-hydroxyquinoline has revealed its efficacy against a variety of both Gram-positive and Gram-negative bacteria.

5-Chloro-8-hydroxyquinoline has shown notable activity against several Gram-positive pathogens. It has been reported to have a high bactericidal effect against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specific studies have determined a Minimum Inhibitory Concentration (MIC) of 16 µg/mL for Staphylococcus aureus. The compound also exhibits potent activity against Listeria monocytogenes, with a reported MIC of 5.57 µM, which is approximately 1.0 µg/mL. nih.gov

Detailed research findings for its activity against Bacillus subtilis and Enterococcus faecalis were not available in the reviewed literature. One study that synthesized a new derivative, 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl-8-quinolinoxide, reported weak activity against Bacillus subtilis when compared to standard drugs. jchr.org

Table 1: In Vitro Activity of 5-Chloro-8-hydroxyquinoline Against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Listeria monocytogenes | ~1.0 |

| Bacillus subtilis | Data Not Available |

The compound's efficacy extends to Gram-negative bacteria, which are often challenging to treat due to their complex cell wall structure. In vitro studies have established MIC values of 32 µg/mL for Escherichia coli and 64 µg/mL for Pseudomonas aeruginosa.

Despite the broad-spectrum activity of the 8-hydroxyquinoline class of compounds, specific MIC values for 5-Chloro-8-hydroxyquinoline against Klebsiella pneumoniae, Enterobacter cloacae, and Acinetobacter baumannii were not found in the available research.

Table 2: In Vitro Activity of 5-Chloro-8-hydroxyquinoline Against Gram-Negative Bacteria

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Klebsiella pneumoniae | Data Not Available |

| Enterobacter cloacae | Data Not Available |

One of the most significant areas of research for 5-Chloro-8-hydroxyquinoline is its potent activity against Mycobacterium tuberculosis. Studies have demonstrated its effectiveness against both standard strains and numerous clinical isolates, including those resistant to first-line antituberculosis drugs. nih.govnih.gov

A comprehensive study involving 150 clinical isolates of M. tuberculosis found that the MICs for 5-Chloro-8-hydroxyquinoline ranged from 0.062 to 0.25 µg/mL. nih.gov The MIC50 (the concentration required to inhibit 50% of isolates) was determined to be 0.125 µg/mL, and the MIC90 (the concentration required to inhibit 90% of isolates) was 0.25 µg/mL. nih.gov Notably, there were no significant differences in MIC values between drug-sensitive, single-drug-resistant, and multidrug-resistant (MDR) strains, suggesting its mechanism of action may differ from existing therapies. nih.gov

Table 3: In Vitro Antituberculosis Activity of 5-Chloro-8-hydroxyquinoline

| Parameter | Value (µg/mL) |

|---|---|

| MIC Range | 0.062 - 0.25 |

| MIC₅₀ | 0.125 |

While the broader class of 8-hydroxyquinolines has been investigated for antiplaque activity, specific research detailing the in vitro efficacy and MIC values of 5-Chloro-8-hydroxyquinoline against key dental plaque-forming bacteria such as Streptococcus mutans, Streptococcus sanguis, Actinomyces viscosus, and Actinomyces naeslundii could not be identified in the reviewed literature.

Antifungal Efficacy Studies

5-Chloro-8-hydroxyquinoline is recognized for its antifungal properties in addition to its antibacterial activities. chemsrc.comchemicalbook.com Research has confirmed its inhibitory action against various fungal species. In vitro testing has established an MIC of 32 µg/mL against the opportunistic human pathogen Candida albicans.

Table 4: In Vitro Antifungal Activity of 5-Chloro-8-hydroxyquinoline

| Fungal Strain | MIC (µg/mL) |

|---|

Activity against Candida Species

Derivatives of 8-hydroxyquinoline have shown significant efficacy against various Candida species, which are common causes of opportunistic fungal infections. Studies indicate that these compounds can damage the fungal cell wall. For instance, sorbitol protection assays and scanning electron microscopy have revealed that 8-hydroxyquinoline derivatives act on the cell wall of Candida spp. and can inhibit the formation of pseudohyphae in Candida albicans, which is a key virulence factor. nih.gov The conversion of sulfonic acid to a sulfonamide in some 8-hydroxyquinoline derivatives has been shown to increase the antifungal effect. researchgate.net

One study investigating a novel 8-hydroxyquinoline derivative with a triazole core at the 5-position demonstrated potent activity against all tested Candida species, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 4 µg/mL. mdpi.com This is particularly noteworthy for its effectiveness against C. glabrata and C. krusei, species known for their intrinsic resistance to common antifungal drugs like fluconazole. mdpi.com Another related compound, 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl-8-quinolinoxide, showed some activity against Candida albicans, although it was weaker compared to the standard drug itraconazole. jchr.org

| Compound Class | Candida Species | Observed Activity / MIC Range (µg/mL) | Reference |

|---|---|---|---|

| 5-Triazole-8-hydroxyquinoline | Candida spp. (including C. glabrata, C. krusei) | 0.5 - 4 | mdpi.com |

| 8-Hydroxyquinoline-5-sulfonamides | Candida spp. | Acts on the cell wall, inhibits pseudohyphae | nih.gov |

| 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl-8-quinolinoxide | Candida albicans | Weak activity compared to itraconazole | jchr.org |

Activity against Dermatophytes (e.g., Trichophyton mentagrophytes, Trichophyton rubrum, Microsporum canis)

Dermatophytes, the fungi responsible for infections of the skin, hair, and nails, are also susceptible to 8-hydroxyquinoline derivatives. These compounds have been shown to compromise the integrity of dermatophyte cells. nih.gov For example, research has demonstrated that these derivatives can damage the cell wall of Trichophyton mentagrophytes and Microsporum canis. nih.govresearchgate.net

A study on a 5-triazole-8-hydroxyquinoline derivative reported potent activity against various dermatophyte species, with MIC values ranging from 0.5 to 16 µg/mL. mdpi.com Another investigation into 8-hydroxyquinoline-sulfonic acid derivatives found they compromised the functional integrity of the cytoplasmic membranes of dermatophytes. nih.gov The specific activity can be species-dependent; for instance, one derivative showed action on the cell wall of most tested dermatophytes but not Trichophyton rubrum. nih.gov

| Compound Class | Dermatophyte Species | Observed Activity / MIC Range (µg/mL) | Reference |

|---|---|---|---|

| 5-Triazole-8-hydroxyquinoline | Dermatophyte species | 0.5 - 16 | mdpi.com |

| 8-Hydroxyquinoline-sulfonic acids | Trichophyton mentagrophytes, Microsporum canis | Compromises cytoplasmic membrane | nih.gov |

| 8-Hydroxyquinoline-5-sulfonamides | Dermatophyte species | Acts on the cell wall | nih.gov |

Activity against Phytopathogenic Fungi (e.g., Phaeomoniella chlamydospora, Phaeoacremonium aleophilum)

5-Chloro-8-hydroxyquinoline and its analogs have demonstrated significant potential in controlling the growth of fungi that are pathogenic to plants. Specifically, they have been tested against Phaeomoniella chlamydospora and Phaeoacremonium aleophilum, two of the primary fungal pathogens associated with esca, a destructive grapevine trunk disease. nih.gov

In vitro studies have established the efficacy of these compounds. For example, clioquinol (B1669181), a derivative of 8-hydroxyquinoline, was tested for the first time against P. chlamydospora and showed a promising MIC of 1.09 µg mL-1. nih.gov Another 8HQ derivative, PH 151, also displayed a low MIC of 2.02 µg mL-1 against the same fungus. nih.gov A separate study found that 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) was effective against both P. chlamydospora and P. aleophilum, with MIC values of 10 μg/mL and 1 μg/mL, respectively. mdpi.com The antifungal activity against these pathogens is suggested to be due to damage to the fungal cell wall, ultimately leading to cell death. nih.gov

| Compound | Fungal Species | MIC (µg/mL) | Reference |

|---|---|---|---|

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Phaeomoniella chlamydospora | 1.09 | nih.gov |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Phaeomoniella chlamydospora | 10 | mdpi.com |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Phaeoacremonium aleophilum | 1 | mdpi.com |

| PH 151 | Phaeomoniella chlamydospora | 2.02 | nih.gov |

Antiprotozoal Efficacy Studies

Activity against Trichomonas vaginalis

The antiprotozoal activity of 8-hydroxyquinoline derivatives has been evaluated against Trichomonas vaginalis, the causative agent of trichomoniasis, the most common non-viral sexually transmitted infection. frontiersin.org The current standard treatments are limited to 5-nitroimidazole drugs, and the emergence of resistant strains necessitates the search for new therapeutic agents. frontiersin.orgmdpi.com

In a comprehensive study determining the in vitro susceptibility of T. vaginalis to 50 different antimicrobial agents, several 8-hydroxyquinoline derivatives were assessed. While specific data for 5-Chloro-8-hydroxyquinoline sulfate (B86663) was not detailed, the broader class of compounds was included in the screening against both metronidazole-susceptible and metronidazole-resistant strains of the protozoan. nih.gov This highlights the recognized potential of the 8-hydroxyquinoline scaffold as a source of antiprotozoal compounds.

Mechanistic Investigations of Antimicrobial Action

Role of Metal Chelation in Microbial Growth Inhibition

The antimicrobial activity of 8-hydroxyquinoline and its derivatives, including 5-Chloro-8-hydroxyquinoline, is strongly linked to their ability to chelate metal ions. nih.govnih.govresearchgate.net 8-hydroxyquinoline is a small, planar, and lipophilic molecule that can form stable complexes with various divalent metal ions. nih.gov This chelating property is fundamental to its biological effects.

The primary mechanism of action involves the disruption of essential metal homeostasis within microbial cells. nih.gov By binding to crucial metal ions such as iron (Fe), zinc (Zn²⁺), and copper (Cu²⁺), these compounds can inhibit the function of metalloenzymes that are vital for microbial survival and replication. nih.govnih.gov For example, nitroxoline (B368727) (5-nitro-8-hydroxyquinoline), a related compound, exerts its antibacterial and antibiofilm effects almost exclusively through its chelation properties, which interfere with bacterial processes by sequestering necessary metal cations. mdpi.com

Furthermore, the formation of metal-8-hydroxyquinoline complexes can lead to a dual antimicrobial mechanism. For instance, an iron complex, Fe(8-hq)₃, was shown to not only chelate essential intracellular metals ("pull") but also transport excess iron into the bacterial cell ("push"), combining the bactericidal activity of iron with the metal-chelating effect of the 8-hydroxyquinoline ligand. nih.gov This dual action can enhance antimicrobial potency and may delay the development of resistance. nih.gov

Impact on Microbial Cell Wall Integrity

The 8-hydroxyquinoline scaffold, to which 5-Chloro-8-hydroxyquinoline belongs, is recognized for its disruptive effects on the fungal cell wall. Research on related 8-hydroxyquinoline derivatives indicates that these compounds can cause significant damage to this essential protective barrier. Studies employing sorbitol protection assays have provided evidence for this mechanism. In such assays, the presence of an osmotic stabilizer like sorbitol can rescue fungal cells if a compound's primary target is the cell wall. Increased Minimum Inhibitory Concentration (MIC) values in the presence of sorbitol suggest that the compound's efficacy is linked to cell wall disruption. Furthermore, investigations using scanning electron microscopy (SEM) on fungi treated with 8-hydroxyquinoline derivatives have visually confirmed cell wall damage, observing phenomena such as cell shrinkage and increased surface roughness.

Effects on Cytoplasmic Membrane Function

Beyond the cell wall, compounds based on the 8-hydroxyquinoline structure have been shown to compromise the functional integrity of the microbial cytoplasmic membrane. The cytoplasmic membrane is crucial for maintaining cellular homeostasis, regulating the passage of substances, and housing essential metabolic processes like the electron transport chain in bacteria. Research into derivatives such as 8-hydroxy-5-quinolinesulfonic acid has demonstrated that these molecules can disrupt the membrane, leading to the leakage of intracellular components. This disruption of membrane integrity is a significant factor in their antimicrobial activity. In Gram-negative bacteria, the outer membrane often serves as a barrier, but once penetrated, the cytoplasmic membrane becomes a key target for these compounds.

Inhibition of Essential Microbial Enzymes

While the ability of 5-Chloro-8-hydroxyquinoline to disrupt the cell wall and cytoplasmic membrane is a key aspect of its antimicrobial action, its broader mechanism is also believed to involve the inhibition of essential microbial enzymes. The quinoline (B57606) nucleus is a privileged structure in medicinal chemistry, and different classes of quinolones are known to function by inhibiting critical enzymes involved in bacterial DNA replication. For instance, fluoroquinolones, a distinct class of quinoline antimicrobials, are well-known inhibitors of DNA gyrase and DNA topoisomerase IV nih.gov. These enzymes are essential for managing DNA supercoiling during replication, and their inhibition leads to breaks in the DNA and ultimately, bacterial cell death youtube.com. Although 5-Chloro-8-hydroxyquinoline is not a fluoroquinolone, its metal-chelating ability may interfere with the function of various metalloenzymes that are essential for microbial survival. However, specific studies detailing the inhibition of enzymes like DNA gyrase or key metabolic pathway enzymes directly by 5-Chloro-8-hydroxyquinoline are not extensively detailed in the available literature.

Enzyme Inhibition Studies

Inhibition of Matrix Metalloproteinases (MMPs)

The 8-hydroxyquinoline scaffold has been identified as a promising framework for the development of inhibitors against Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, playing roles in physiological processes and diseases like cancer. Derivatives of 5-Chloro-8-hydroxyquinoline have demonstrated inhibitory activity against specific MMPs. For example, studies have shown that Mannich bases derived from 5-chloro-8-hydroxyquinoline exhibit activity against MMP-2 and MMP-9. In a broader context, various synthesized 8-hydroxyquinoline derivatives have been reported as MMP-2 and MMP-9 inhibitors, with some compounds achieving IC₅₀ values in the submicromolar range.

Table 1: MMP Inhibitory Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound Class | Target Enzyme | Reported Activity Level |

|---|---|---|

| Mannich bases of 5-Chloro-8-hydroxyquinoline | MMP-2, MMP-9 | Active Inhibitors |

| General 8-hydroxyquinoline derivatives | MMP-2, MMP-9 | IC₅₀ at submicromolar levels for potent compounds |

Inhibition of 2-Oxoglutarate-Dependent Enzymes

8-Hydroxyquinolines are recognized as effective inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases, a large family of non-heme iron-dependent enzymes that play critical roles in diverse biological processes, including hypoxic sensing and epigenetic regulation nih.govrsc.org. These enzymes are therapeutic targets for conditions like anemia and cancer nih.gov. The inhibitory mechanism often involves the chelation of the active site ferrous iron by the 8-hydroxyquinoline scaffold. A notable example from this class is 5-carboxy-8-hydroxyquinoline, which has been identified as a potent, broad-spectrum inhibitor of several 2OG oxygenases, including histone lysine (B10760008) demethylases (KDMs) and hypoxia-inducible factor (HIF) hydroxylases nih.govrsc.orgresearchgate.net. While direct inhibitory data for 5-Chloro-8-hydroxyquinoline on this enzyme class is limited in the reviewed literature, the established activity of its close analogs underscores the potential of this structural framework for targeting 2OG-dependent enzymes.

Table 2: Inhibition of 2-Oxoglutarate-Dependent Oxygenases by an 8-Hydroxyquinoline Analog

| Compound | Target Enzyme Family | Key Findings |

|---|---|---|

| 5-Carboxy-8-hydroxyquinoline (IOX1) | 2-Oxoglutarate-Dependent Oxygenases | Broad-spectrum inhibitor of HIF hydroxylases, histone demethylases, and others nih.gov. |

Cholinesterase (e.g., Butyrylcholinesterase) Inhibition

Derivatives of 8-hydroxyquinoline have also been investigated for their potential to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are therapeutic targets for neurodegenerative conditions like Alzheimer's disease. Research has shown that certain 8-hydroxyquinoline derivatives can exhibit potent inhibition of both AChE and BuChE nih.gov. Furthermore, the scaffold of 8-hydroxyquinoline has been used as a basis to design selective inhibitors of butyrylcholinesterase with sub-micromolar potency. This indicates that the 8-hydroxyquinoline core is a viable starting point for developing potent cholinesterase inhibitors.

Table 3: Cholinesterase Inhibitory Activity of 8-Hydroxyquinoline Derivatives

| Compound Class | Target Enzyme | Reported IC₅₀ Range |

|---|---|---|

| 8-Hydroxyquinoline Derivatives | Butyrylcholinesterase (BuChE) | 8.80 to 26.50 µM nih.gov |

| Nitroxoline-based Analogs | Butyrylcholinesterase (BuChE) | Sub-micromolar (e.g., 215 nM for a specific compound) acs.org |

Interaction with Enzymes Related to DNA Replication

While direct studies on 5-Chloro-8-hydroxyquinoline sulfate's interaction with specific DNA replication enzymes are not extensively detailed in the available literature, the broader class of 8-hydroxyquinoline derivatives, including the closely related compound 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), has been shown to interfere with processes related to DNA synthesis and integrity. Members of the hydroxyquinoline family of drugs are known to inhibit certain enzymes involved in DNA replication wikipedia.org.

Research on clioquinol has demonstrated that it can induce DNA double-strand breaks nih.gov. This suggests a mechanism that could involve the inhibition of enzymes critical for maintaining DNA topology and integrity during replication, such as topoisomerases. The induction of DNA damage activates cellular signaling pathways, including the ataxia-telangiectasia mutated (ATM) kinase and the tumor suppressor protein p53 nih.gov. This activation is a cellular response to DNA damage, further indicating that the compound or its derivatives can disrupt normal DNA replication and maintenance processes. While these findings pertain to a related iodo-substituted compound, they provide a plausible framework for the potential activity of this compound.

Molecular Interactions with Biomolecules

Nucleic Acid Interaction Mechanisms

The interaction of 5-Chloro-8-hydroxyquinoline and its derivatives with nucleic acids is a key aspect of their biological activity. While specific studies on the sulfate salt are limited, research on related compounds provides insight into the potential mechanisms. One of the proposed mechanisms of action for hydroxyquinoline derivatives is their ability to intercalate into the DNA double helix . Intercalation involves the insertion of a planar molecule between the base pairs of DNA, which can lead to a distortion of the DNA structure and interfere with cellular processes such as replication and transcription.

Furthermore, the related compound clioquinol has been shown to induce DNA double-strand breaks in human neuroblastoma cells nih.gov. This finding suggests that the compound can directly or indirectly cause significant damage to DNA. The formation of such breaks can inhibit DNA replication and trigger apoptotic pathways in cells. The ability of 8-hydroxyquinoline derivatives to chelate metal ions may also play a role in their interaction with nucleic acids, as metal ions are often essential for the activity of enzymes that process DNA. By altering the local concentration of these ions, these compounds could indirectly affect DNA structure and function.

Supramolecular Chemistry and Functional Material Research

Gelation Phenomena and Xerogel Formation

The ability of 5-Chloro-8-hydroxyquinoline (B194070) to form gels in specific solvent systems is a testament to its capacity for self-assembly into supramolecular structures. This process, driven by non-covalent interactions, leads to the formation of a three-dimensional network that entraps the solvent, resulting in a gel. The subsequent removal of the solvent from the gel matrix yields a solid, porous material known as a xerogel.

Gelation Behavior in Aqueous-Alcoholic Systems

Research has demonstrated that 5-Chloro-8-hydroxyquinoline can efficiently induce gelation in aqueous-alcoholic solutions. nih.govnih.gov The formation of these gels is dependent on the concentration of the compound and the composition of the solvent system. Studies have shown that increasing the concentration of 5-Chloro-8-hydroxyquinoline generally leads to more stable gels. nih.gov However, it is noted that the compound is not a true hydrogelator, as an excess of water tends to cause precipitation rather than gel formation. nih.gov The gelation process is driven by the self-assembly of the molecules into a fibrous network.

Thermal Stability and Gel-to-Sol Transition Characterization

The thermal stability of these gels is a critical parameter for their potential applications. The transition from a gel state to a solution (sol) state is a temperature-dependent process. For instance, a 1% gel of 5-Chloro-8-hydroxyquinoline in a deuterated methanol/deuterated water (CD3OD/D2O) mixture (2:1 ratio) was found to have a gel-to-sol transition temperature between +28 °C and +30 °C, as determined by ¹H-NMR spectroscopy. nih.govresearchgate.net This transition represents the point at which the thermal energy overcomes the non-covalent interactions holding the gel network together. While this specific transition occurs below physiological temperatures, it is suggested that the stability of the gel could be enhanced by modifying the solvent system, which could be significant for applications such as controlled drug release. nih.govresearchgate.net

Morphological Analysis of Fibrous Xerogel Structures

The morphology of the xerogels derived from 5-Chloro-8-hydroxyquinoline has been investigated using scanning electron microscopy (SEM). These studies reveal the formation of fibrous structures that constitute the network of the gel. nih.govresearchgate.net The appearance of these fibrous networks can be influenced by the solvent system and the rate of solvent evaporation. For example, SEM images of xerogels prepared from different aqueous-alcoholic solutions, such as 1:1 ethanol/water and 2:1 methanol/water, have shown these characteristic fibrous structures. researchgate.net The morphology of these xerogels is crucial as it dictates the material's porosity and surface area, which are important for its functional properties.

Design and Application in Functional Materials

The inherent properties of 5-Chloro-8-hydroxyquinoline, particularly its ability to chelate metal ions and its fluorescent nature, make it a valuable component in the design of functional materials. These materials have potential applications in sensing and biological systems.

Development of Chemo/Biosensors for Metal Ions

Derivatives of 8-hydroxyquinoline (B1678124), including 5-chloro-8-hydroxyquinoline, are well-known for their ability to act as chemosensors for various metal ions. scispace.com Their fluorescence is often quenched in the free state but can be significantly enhanced upon complexation with specific metal ions. This "turn-on" fluorescence response is a result of the increased rigidity of the molecule upon chelation. scispace.com

Research has shown that 5-chloro-8-hydroxyquinoline appended to a diaza-18-crown-6 macrocycle can act as a pH-dependent luminescent chemosensor. researchgate.net In the pH range of 3 to 7, this system forms luminescent complexes specifically with Zn²⁺ and Cd²⁺. At higher pH values, it can also form luminescent complexes with Mg²⁺, Ca²⁺, Sr²⁺, and Ba²⁺. researchgate.net This selectivity makes such systems promising for the detection of biologically and environmentally important metal ions. scispace.com Furthermore, the functionalization of silica (B1680970) nanoparticles with 5-chloro-8-quinolinol has been explored for the efficient removal and preconcentration of Al³⁺ ions from water samples, highlighting its potential in environmental remediation and analytical chemistry. acs.org

Incorporation into Active Materials for Biological Applications

The biological activity of 5-Chloro-8-hydroxyquinoline, particularly its antimicrobial properties, has led to its incorporation into various active materials. smolecule.com Its ability to chelate metal ions is also relevant in this context, as this can be a mechanism for its biological action. For example, it has been investigated for its activity against Mycobacterium tuberculosis. nih.govnih.gov

The compound has been used as a precursor in the synthesis of hybrid molecules with other biologically active agents. For instance, a hybrid of 5-chloro-8-hydroxyquinoline and ciprofloxacin (B1669076) has been synthesized and shown to have promising antibacterial activity against both Gram-positive and Gram-negative bacteria. semanticscholar.orgmdpi.com Furthermore, research has explored the synthesis of hybrids of 5-chloro-8-hydroxyquinoline with amino acid features to test their anticancer activity. nih.gov These studies demonstrate the potential of incorporating this compound into more complex molecular architectures to develop new therapeutic agents.

Q & A

Q. How can researchers synthesize 5-chloro-8-hydroxyquinoline sulfate and characterize its purity?

- Methodological Answer : Synthesis typically involves reacting stannous chloride with 5-chloro-8-hydroxyquinoline derivatives under reflux conditions. For example, tin complexes can be prepared by combining stoichiometric amounts of stannous dichloride and 5-chloro-8-hydroxyquinoline in anhydrous solvents (e.g., ethanol or acetonitrile) . Characterization includes:

- Elemental analysis to confirm stoichiometry.

- Mass spectrometry and ¹H NMR to verify molecular structure.

- Infrared spectroscopy to identify functional groups (e.g., O–H and C–Cl stretches).

- Single-crystal X-ray diffraction for structural elucidation (e.g., confirming coordination geometry in metal complexes) .

Q. What methods are recommended for determining the solubility of this compound in various solvents?

- Methodological Answer : Solubility can be measured using gravimetric or UV-vis spectrophotometric methods across temperatures (e.g., 278.15–323.15 K). Key steps include:

- Preparing saturated solutions in binary solvent mixtures (e.g., water-ethanol).

- Filtering undissolved solute and analyzing supernatant concentration.

- Applying thermodynamic models (e.g., modified Apelblat equation) to correlate solubility with temperature and solvent composition .

Example Data Table (from ):

| Solvent System | Temperature (K) | Solubility (mg/mL) |

|---|---|---|

| Water:Ethanol (3:7) | 298.15 | 12.4 |

| Water:DMSO (1:1) | 313.15 | 28.9 |

Q. How can HPLC be optimized for separating 5-chloro-8-hydroxyquinoline from related halogenated derivatives?

- Methodological Answer : Use a C18 reverse-phase column with a mobile phase of methanol:water (70:30) containing 0.1% trifluoroacetic acid. Post-column derivatization with metal ions (e.g., Al³⁺) enhances detection via fluorescence. Key parameters:

- Flow rate: 1.0 mL/min.

- Detection: Fluorescence at λex/λem = 365/510 nm.

- Validation via spike-and-recovery experiments to ensure resolution from 5,7-dichloro-8-hydroxyquinoline and other analogs .

Advanced Research Questions

Q. How do electron-withdrawing substituents affect the photophysical properties of 5-chloro-8-hydroxyquinoline derivatives?

- Methodological Answer : Substituents like –Cl or –NO₂ redshift emission wavelengths by stabilizing excited states. Experimental approaches:

- Photoluminescence (PL) spectroscopy : Compare emission maxima of derivatives (e.g., 5-chloro vs. 5-nitro analogs).

- Electroluminescence (EL) testing : Fabricate OLED devices using the compound as an emissive layer. For example, 5-chloro-8-hydroxyquinoline tin complexes exhibit green EL with brightness >1000 cd/m² at <10 V .

Key Finding : The –Cl group enhances electron transport, improving OLED efficiency by 15% compared to unsubstituted analogs .

Q. What are the kinetic considerations in synthesizing derivatives of this compound?

- Methodological Answer : Reaction kinetics can be modeled using the Arrhenius equation. For esterification with methylhexyl chloroacetate:

- Determine reaction order via time-concentration plots (second-order observed in ).

- Calculate activation energy (Ea) from rate constants at 323–339 K. Example: Ea = 49.82 kJ/mol .

Optimization Strategy : Use excess potassium carbonate (1.5:1 molar ratio to substrate) to accelerate nucleophilic substitution .

Q. What biophysical techniques are suitable for studying interactions between 5-chloro-8-hydroxyquinoline and proteins?

- Methodological Answer :

- Fluorescence quenching : Monitor BSA fluorescence emission at 340 nm upon titration with 5-chloro-8-hydroxyquinoline. Calculate binding constants (e.g., Stern-Volmer analysis).

- Molecular dynamics (MD) simulations : Use software like GROMACS to predict binding sites and interaction energies (e.g., hydrophobic pockets in BSA) .

- Circular dichroism (CD) : Assess conformational changes in proteins upon ligand binding .

Q. How does this compound form coordination complexes with metal ions?

- Methodological Answer : The compound acts as a bidentate ligand, coordinating via the hydroxyl oxygen and quinoline nitrogen. For Al³⁺ complexes:

- Synthesize in ethanol/water mixtures at pH 6–7.

- Characterize using UV-vis spectroscopy (charge-transfer bands at 320–400 nm) and cyclic voltammetry (redox peaks at −0.5 to +0.3 V vs. Ag/AgCl) .

Application : These complexes show potential as emissive materials in optoelectronic devices .

Data Contradictions and Gaps

- PL vs. EL Efficiency : While reports high EL brightness, notes challenges in achieving >5% external quantum efficiency in organic diodes. Further studies on device architecture (e.g., hole-transport layers) are needed .

- Solubility Discrepancies : reports higher solubility in DMSO than ethanol, but molecular simulations suggest stronger hydrogen bonding in ethanol. This warrants revisiting activity coefficient models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.